molecular formula C13H15ClO4 B1361843 1,3-Diethyl 2-(3-chlorophenyl)propanedioate CAS No. 93307-66-5

1,3-Diethyl 2-(3-chlorophenyl)propanedioate

Cat. No. B1361843
CAS RN: 93307-66-5
M. Wt: 270.71 g/mol
InChI Key: IVLPRPZSLKVRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Diethyl 2-(3-chlorophenyl)propanedioate” is an organic compound with the molecular formula C13H15ClO4 . It has a molecular weight of 270.71 g/mol . The compound appears as a liquid .


Synthesis Analysis

While specific synthesis methods for “1,3-Diethyl 2-(3-chlorophenyl)propanedioate” were not found, a general method for the synthesis of similar compounds involves the reaction of an enolate anion with an alkyl halide . This process, known as alkylation, can be used to replace an α-hydrogen with an alkyl group, forming a new C-C bond .


Molecular Structure Analysis

The molecular structure of “1,3-Diethyl 2-(3-chlorophenyl)propanedioate” includes a chlorophenyl group attached to a propanedioate group via an ethyl bridge . The InChI key for this compound is IVLPRPZSLKVRGX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a boiling point of 326.6°C at 760 mmHg . Its theoretical density is 1.206 g/cm3 . The compound should be stored at room temperature . Its refractive index is 1.512 .

Scientific Research Applications

Crystal Structure and Coordination Chemistry

  • The compound shows potential in coordination chemistry. For instance, a study found that the molecule could coordinate two metal atoms due to its molecular conformation (Meskini et al., 2010).

Physical Chemistry and Solvent Interactions

  • Investigations into the physical chemistry of this compound revealed insights into its interactions with various alcohols. Measurements of excess molar volumes were conducted, providing data relevant to its behavior in mixtures (Wang & Yan, 2010).

Electrochemistry and Complexation with Lanthanide Cations

  • Electrochemical characterization and study of complexation behavior with lanthanide metal ions such as Sm(3+), Eu(3+), Yb(3+), Tb(3+) were performed. This work provided insights into the redox processes and potential applications in materials science (Amarandei et al., 2014).

Thermal and Kinetic Studies

  • Safety and hazard evaluation studies involving the compound in reaction with other chemicals like Fuming Nitric acid were conducted, highlighting its thermal properties and potential risks in industrial processes (Veedhi et al., 2016).

Molecular Synthesis and Analysis

  • Various synthesis methods and analyses have been explored, such as the use of a clay catalyst for an efficient intermediate synthesis and study of the compound's radical addition to olefins (Deshmukh et al., 1999); (Byers & Lane, 1990).

Spectroscopic Analysis and Molecular Docking

  • The molecule has been characterized through quantum chemical methods and vibrational spectral techniques. Molecular docking studies have indicated its potential in biological applications (Viji et al., 2020).

Downstream Processing in Bioproduction

  • The compound has been mentioned in the context of downstream processing of biologically produced diols like 1,3-propanediol, suggesting its relevance in biotechnological applications (Xiu & Zeng, 2008).

Safety And Hazards

The compound is labeled with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

diethyl 2-(3-chlorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLPRPZSLKVRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70295981
Record name diethyl(3-chlorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl 2-(3-chlorophenyl)propanedioate

CAS RN

93307-66-5
Record name NSC106644
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(3-chlorophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70295981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diethyl 2-(3-chlorophenyl)propanedioate
Reactant of Route 2
Reactant of Route 2
1,3-Diethyl 2-(3-chlorophenyl)propanedioate
Reactant of Route 3
Reactant of Route 3
1,3-Diethyl 2-(3-chlorophenyl)propanedioate
Reactant of Route 4
Reactant of Route 4
1,3-Diethyl 2-(3-chlorophenyl)propanedioate
Reactant of Route 5
Reactant of Route 5
1,3-Diethyl 2-(3-chlorophenyl)propanedioate
Reactant of Route 6
Reactant of Route 6
1,3-Diethyl 2-(3-chlorophenyl)propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.